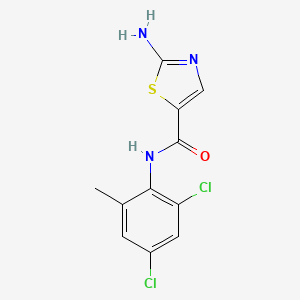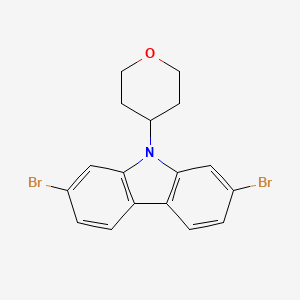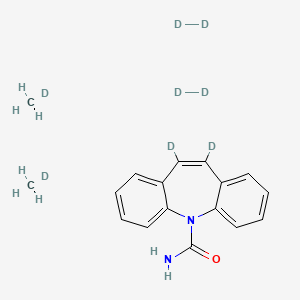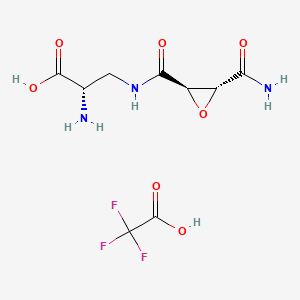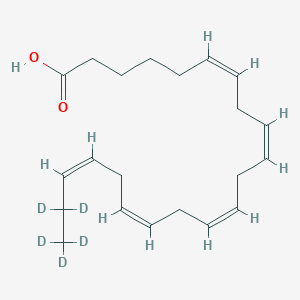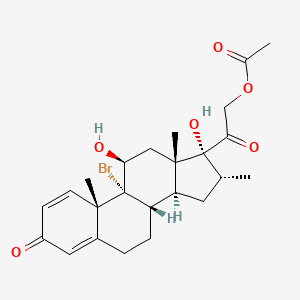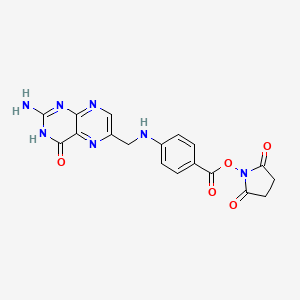
PteroicAcidNHSEster
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pteroic Acid NHS Ester, also known as 4-[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]-benzoic acid, 2,5-dioxo-1-pyrrolidinyl ester, is a compound with the molecular formula C₁₈H₁₅N₇O₅ and a molecular weight of 409.36 g/mol . This compound is a derivative of pteroic acid and is used in various biochemical applications due to its ability to form stable amide bonds with primary amines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pteroic Acid NHS Ester typically involves the reaction of pteroic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere. The reaction conditions usually include stirring at room temperature or slightly elevated temperatures for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of Pteroic Acid NHS Ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Pteroic Acid NHS Ester undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with primary amines to form stable amide bonds.
Hydrolysis: In the presence of water, it can hydrolyze to form pteroic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Primary Amines: Used in substitution reactions to form amide bonds.
Water: Used in hydrolysis reactions.
Organic Solvents: Such as DMF or DCM, used as reaction media.
Major Products Formed
Amide Derivatives: Formed from substitution reactions with primary amines.
Pteroic Acid and N-Hydroxysuccinimide: Formed from hydrolysis reactions.
科学的研究の応用
Pteroic Acid NHS Ester is widely used in scientific research due to its ability to form stable amide bonds. Some of its applications include:
Chemistry: Used in the synthesis of various amide-containing compounds.
Biology: Utilized in the labeling of biomolecules such as proteins and peptides.
Medicine: Employed in the development of drug delivery systems and diagnostic assays.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Pteroic Acid NHS Ester involves the formation of a stable amide bond with primary amines. The NHS ester group is highly reactive towards nucleophiles, such as the amino groups in proteins and peptides. This reactivity allows for the efficient labeling and modification of biomolecules . The molecular targets and pathways involved include the formation of covalent bonds with amino groups, leading to the creation of stable conjugates.
類似化合物との比較
Pteroic Acid NHS Ester is unique due to its high reactivity and stability. Similar compounds include:
Pteroic Acid: The parent compound, which lacks the NHS ester group and is less reactive.
N-Hydroxysuccinimide Esters: Other NHS esters, such as those derived from different carboxylic acids, which may have varying reactivities and stabilities.
In comparison, Pteroic Acid NHS Ester stands out due to its specific structure, which combines the properties of pteroic acid and the reactivity of the NHS ester group, making it highly useful in various biochemical applications.
特性
分子式 |
C18H15N7O5 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoate |
InChI |
InChI=1S/C18H15N7O5/c19-18-23-15-14(16(28)24-18)22-11(8-21-15)7-20-10-3-1-9(2-4-10)17(29)30-25-12(26)5-6-13(25)27/h1-4,8,20H,5-7H2,(H3,19,21,23,24,28) |
InChIキー |
NMIVTDMJQNIWAK-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



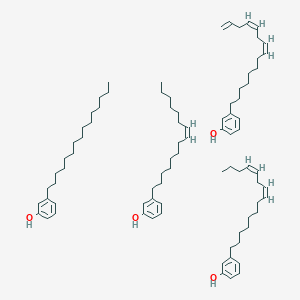
![[(2R,3S,4R,5S)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate](/img/structure/B13841160.png)
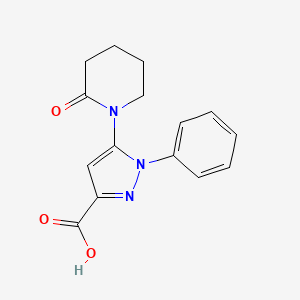

![(1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid](/img/structure/B13841186.png)
